1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride
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Overview
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride is a synthetic compound that features a piperazine ring substituted with an imidazole moiety
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Piperazine Substitution: The imidazole derivative is then reacted with piperazine under controlled conditions to form the desired piperazine-imidazole compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is employed in studies investigating the role of imidazole derivatives in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride can be compared with other imidazole and piperazine derivatives:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a piperazine moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
The uniqueness of this compound lies in its combined imidazole-piperazine structure, which imparts distinct chemical and biological properties .
Biological Activity
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride (CAS Number: 1327201-34-2) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound's chemical structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅ClN₄O |
Molecular Weight | 348.9 g/mol |
CAS Number | 1327201-34-2 |
Density | Not Available |
Melting Point | Not Available |
Anticancer Properties
Research indicates that compounds with imidazole and piperazine moieties often exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and causing cell cycle arrest.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of similar imidazole-containing compounds demonstrated IC₅₀ values in the nanomolar range against breast cancer cell lines, indicating potent activity. For example, a related compound was found to have an IC₅₀ of 52 nM in MCF-7 breast cancer cells, showcasing its potential for further development as an anticancer agent .
The mechanism through which this compound exhibits its biological effects is likely multifaceted, involving:
- Inhibition of Tumor Cell Proliferation: By interfering with signaling pathways critical for cell division.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells.
Computational docking studies suggest that this compound may effectively bind to key proteins involved in tumor growth regulation, similar to other known inhibitors targeting the PD-1/PD-L1 axis .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of compounds like this compound. Preliminary studies indicate promising results in animal models, where administration led to reduced tumor sizes and improved survival rates compared to control groups.
Toxicity and Side Effects
While the therapeutic potential is significant, evaluating toxicity profiles is crucial. Early assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses, but further studies are required to establish long-term effects and possible side effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is beneficial:
Compound Name | IC₅₀ (nM) | Activity Type |
---|---|---|
Similar Imidazole Compound A | 52 | Antiproliferative |
Compound B | 74 | Microtubule Disruption |
Compound C | 92 | Apoptosis Induction |
This table illustrates the relative potency and biological activities of compounds within the same pharmacological class.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pentan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O.ClH/c1-3-4-5-12(18)16-8-10-17(11-9-16)13-14-6-7-15(13)2;/h6-7H,3-5,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONNSVFVPVVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=CN2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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